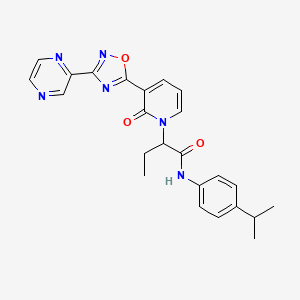![molecular formula C24H30N4O4S2 B2753037 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide CAS No. 442556-80-1](/img/structure/B2753037.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .Molecular Structure Analysis
The molecular formula of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide” is C24H30N4O4S2. The molecular weight is 502.65.Chemical Reactions Analysis
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides involves C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Antimicrobial Resistance Combat : Compounds derived from N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide have been synthesized and evaluated for their antimicrobial activities, showing promise in combating antimicrobial resistance. These compounds exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting potential in developing new antimicrobial agents (Anuse et al., 2019).
Broad-spectrum Antibacterial Activity : Novel derivatives synthesized from 2-aminobenzothiazoles, including structures similar to this compound, have demonstrated broad-spectrum antibacterial activity. These activities were observed against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Patel & Agravat, 2009).
Antitumor and Antioxidant Properties
Antitumor Activity : Research into benzothiazole derivatives has uncovered significant antitumor activity in vitro. Derivatives bearing different heterocyclic rings have shown potential against approximately 60 human tumor cell lines, marking them as candidates for cancer therapy development (Yurttaş et al., 2015).
Antioxidant Capabilities : Benzothiazole derivatives have been identified to possess antioxidant activities. This includes the ability to scavenge free radicals, which is crucial in developing treatments for conditions caused by oxidative stress (Ahmad et al., 2012).
Urease Inhibition and Biological Activities
Urease Inhibition : Synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant activity in urease inhibition, surpassing standard inhibitors. This suggests potential applications in treating diseases caused by urease-producing pathogens (Gull et al., 2016).
Biological Activities : The synthesis and evaluation of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated various biological activities, including antioxidant, antibacterial, and haemolytic effects. These findings indicate the potential for these compounds in medicinal chemistry and drug discovery processes (Gull et al., 2016).
Mécanisme D'action
The synthesized compounds were found to have moderate to good activities in various biological assays . They displayed the most significant activity for urease inhibition . In urease inhibition, all compounds were found more active than the standard used . The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be the most active . The in silico studies showed that these acetamide derivatives bind to the non-metallic active site of the urease enzyme . Structure-activity studies revealed that H-bonding of compounds with the enzyme is important for its inhibition .
Propriétés
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(dibutylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-4-6-14-28(15-7-5-2)34(31,32)20-11-8-18(9-12-20)23(30)27-24-26-21-13-10-19(25-17(3)29)16-22(21)33-24/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,29)(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQDIYDKSHFMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![2-fluoro-6-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2752957.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
![ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2752960.png)
![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)
![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)


![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)
